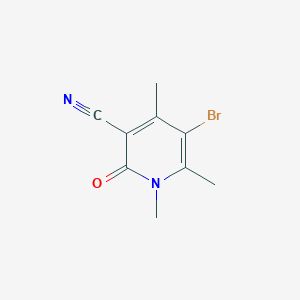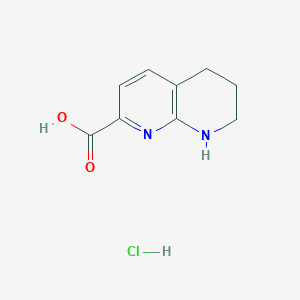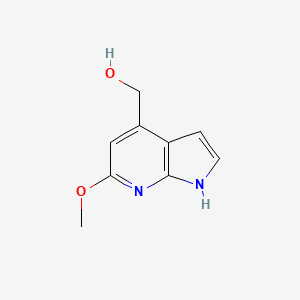
5-Bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Vue d'ensemble
Description
5-Bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound . The InChI code for this compound is 1S/C9H10N2O/c1-6-4-7 (2)11 (3)9 (12)8 (6)5-10/h4H,1-3H3 .
Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 284.1±40.0 °C and the predicted density is 1.54±0.1 g/cm3 .Applications De Recherche Scientifique
Molecular and Crystal Structure Analysis
5-Bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and similar compounds have been studied for their molecular and crystal structures. For example, the crystal and molecular structures of related compounds like 4,6,6-trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile were analyzed using X-ray diffraction, revealing their symmetry and conformation details (Jansone et al., 2007).
Electrocatalytic Applications
These compounds also find applications in electrocatalysis. For instance, 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives, which are structurally similar, have been synthesized using an electrocatalytic multicomponent chain transformation. This process is carried out under neutral and mild conditions, indicating the versatility of such compounds in catalytic processes (Vafajoo et al., 2014).
Synthesis of Derivatives and Antimicrobial Activity
Derivatives of similar compounds have been synthesized and evaluated for their antimicrobial activity. For example, cyanopyridine derivatives synthesized from similar compounds showed significant inhibitory activity against various bacteria, demonstrating their potential in antimicrobial applications (Bogdanowicz et al., 2013).
Spectroscopic Analysis and Optoelectronic Applications
The spectroscopic analysis of pyridine derivatives, including those structurally similar to 5-Bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, has been conducted. Studies on these compounds involve fluorescence spectroscopy, providing insights into their optical properties. This is crucial for developing materials for optoelectronic devices (Cetina et al., 2010).
Corrosion Inhibition
Another significant application is in the field of corrosion inhibition. For instance, derivatives like 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile have been studied for their efficacy in inhibiting mild steel corrosion. These studies have shown that such compounds can significantly reduce corrosion, especially in acidic environments, indicating their potential as corrosion inhibitors (Mourya et al., 2016).
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed, inhaled, or in contact with skin. It may cause skin and eye irritation and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
5-bromo-1,4,6-trimethyl-2-oxopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-5-7(4-11)9(13)12(3)6(2)8(5)10/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWXUCHUUKWLBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1Br)C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride](/img/structure/B1446506.png)
